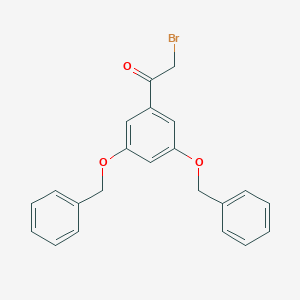

2-Bromo-3',5'-dibenzyloxyacetphenone

Description

2-Bromo-3',5'-dibenzyloxyacetphenone (CAS: 29803-86-9) is a brominated acetophenone derivative with the molecular formula C₂₂H₁₉BrO₃ and a molecular weight of 411.295 g/mol . Its structure features a ketone group at the acetophenone core, a bromine atom at the 2-position, and benzyloxy protecting groups at the 3' and 5' positions of the aromatic ring. This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactivity in nucleophilic substitution and cross-coupling reactions.

Propriétés

IUPAC Name |

1-[3,5-bis(phenylmethoxy)phenyl]-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrO3/c23-14-22(24)19-11-20(25-15-17-7-3-1-4-8-17)13-21(12-19)26-16-18-9-5-2-6-10-18/h1-13H,14-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQMOQSQAVBFLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)CBr)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183126 | |

| Record name | 1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28924-18-7 | |

| Record name | 1-[3,5-Bis(phenylmethoxy)phenyl]-2-bromoethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28924-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028924187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3,5-bis(phenylmethoxy)phenyl]-2-bromoethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3,5-BIS(PHENYLMETHOXY)PHENYL)-2-BROMOETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8WH676DPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reagents and Conditions

Benzyl ether formation employs benzyl bromide (BnBr) with potassium carbonate (K₂CO₃) in anhydrous acetone under reflux (56–60°C).

-

Dissolve 3',5'-dihydroxyacetophenone (10.0 g, 54.3 mmol) in acetone (150 mL).

-

Add K₂CO₃ (22.5 g, 163 mmol) and BnBr (18.6 mL, 163 mmol).

-

Reflux for 12–16 h, monitor by TLC (hexane:ethyl acetate = 4:1).

-

Quench with ice water, extract with dichloromethane (3 × 100 mL), dry (Na₂SO₄), and concentrate.

-

Purify by recrystallization (ethanol:water = 3:1) to yield 3',5'-dibenzyloxyacetophenone as white crystals (18.7 g, 92%).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 88–92% |

| Melting Point | 98–100°C |

| Purity (HPLC) | >99% |

α-Bromination of 3',5'-Dibenzyloxyacetophenone

Radical-Initiated Bromination

The α-position bromination leverages N-bromosuccinimide (NBS) in glacial acetic acid with benzoyl peroxide (BPO) as a radical initiator.

-

Charge 3',5'-dibenzyloxyacetophenone (15.0 g, 40.1 mmol) into acetic acid (200 mL).

-

Add NBS (10.7 g, 60.1 mmol) and BPO (0.5 g, 2.1 mmol).

-

Reflux at 118°C for 6 h under N₂.

-

Cool, dilute with ice water (500 mL), and extract with ethyl acetate (3 × 150 mL).

-

Wash organic layers with NaHCO₃ (5%) and brine, dry (MgSO₄), and concentrate.

-

Recrystallize from benzene:hexane (1:2) to afford 2-bromo-3',5'-dibenzyloxyacetophenone as needles (16.2 g, 87%).

Critical Parameters :

-

NBS stoichiometry : 1.5 eq. minimizes di-bromination.

-

Reaction time : >4 h ensures complete conversion.

Comparative Data :

| Initiator | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| BPO | Acetic acid | 6 | 87 |

| AIBN | CCl₄ | 8 | 72 |

| Light (hv) | CH₂Cl₂ | 12 | 65 |

Alternative Bromination Strategies

Electrophilic Bromination with Br₂

Direct bromination using Br₂ in CCl₄ at 0°C produces moderate yields (50–60%) but risks aryl ring bromination .

Catalytic HBr–H₂O₂ System

Aqueous HBr (48%) with H₂O₂ (30%) at 50°C achieves 75% yield but requires stringent pH control to prevent debenzylation.

Purification and Characterization

Recrystallization Optimization

Solvent Systems :

-

Benzene:hexane (1:2) : Yields high-purity crystals (mp 112–114°C).

-

Ethyl acetate:methanol (5:1) : Suitable for lab-scale purification.

Spectroscopic Data :

-

¹H NMR (CDCl₃, 400 MHz): δ 7.45–7.30 (m, 10H, Bn), 6.75 (s, 2H, ArH), 4.95 (s, 4H, OCH₂), 4.30 (s, 2H, COCH₂Br).

-

¹³C NMR : δ 190.2 (C=O), 136.8–127.1 (Bn), 112.4 (ArC), 70.1 (OCH₂), 40.8 (COCH₂Br).

Scalability and Industrial Adaptations

Analyse Des Réactions Chimiques

Types of Reactions

1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The phenylmethoxy groups can be oxidized to form corresponding phenols under oxidative conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) and a solvent (e.g., ethanol).

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

Substitution: Formation of substituted ethanone derivatives.

Reduction: Formation of 1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethanol.

Oxidation: Formation of phenolic derivatives.

Applications De Recherche Scientifique

1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(3,5-Bis(phenylmethoxy)phenyl)-2-bromoethan-1-one involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. Additionally, the phenylmethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

2-Bromo-3',4'-dibenzyloxyacetphenone

- Structural Differences : The benzyloxy groups are located at the 3' and 4' positions instead of 3' and 5', altering the symmetry and electronic distribution of the molecule.

- Synthetic Utility : The asymmetry of the 3',4' derivative may complicate regioselective transformations, whereas the 3',5' isomer’s symmetry simplifies downstream functionalization.

2-Bromo-3',5'-dipivaloxyacetphenone (CAS: 52223-86-6)

- Protecting Groups : Replaces benzyloxy with pivaloyl (tert-butyl ester) groups.

- Molecular Formula : C₁₈H₂₃BrO₅ (399.28 g/mol), smaller than the target compound due to the compact pivaloyl groups .

- Stability: Pivaloyl groups are hydrolytically stable under mild acidic conditions but require stronger acids/bases for cleavage, unlike benzyloxy groups, which are removed via hydrogenolysis.

4-Bromo-3',4'-dimethylbenzophenone (CAS: 300383-01-1)

- Substituents : Methyl groups at 3' and 4' positions instead of benzyloxy.

- Molecular Weight : 289.17 g/mol (C₁₅H₁₃BrO ), significantly lighter than the target compound .

- Reactivity : Methyl groups are less bulky, favoring faster reaction kinetics in substitution reactions. However, the absence of oxygen-based substituents reduces solubility in polar solvents.

2-Bromo-3:5-dinitrobenzamide (Historical Analogs)

- Functional Groups : Features nitro groups at 3 and 5 positions and an amide instead of a ketone.

- Physical Properties : Higher melting points (e.g., 216°C for 2-bromo-3:5-dinitrobenzamide) due to strong intermolecular interactions from nitro groups .

- Reactivity : Nitro groups strongly deactivate the aromatic ring, making bromine less reactive toward nucleophilic substitution compared to the target compound.

Comparative Data Table

Activité Biologique

2-Bromo-3',5'-dibenzyloxyacetphenone, also known as 1-(3,5-bis(phenylmethoxy)phenyl)-2-bromoethan-1-one, is an organic compound with significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a bromo substituent and two benzyloxy groups attached to a phenyl ring. Its chemical structure can be represented as follows:

- IUPAC Name : 1-[3,5-bis(phenylmethoxy)phenyl]-2-bromoethanone

- CAS Number : 28924-18-7

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities. The following sections detail the specific activities associated with this compound.

Antimicrobial Activity

Studies suggest that this compound possesses antimicrobial properties. The mechanism of action is believed to involve interactions with bacterial cell membranes and inhibition of essential enzymes.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 75 µg/mL | |

| Pseudomonas aeruginosa | 100 µg/mL |

These findings indicate that the compound has varying degrees of efficacy against different bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. The compound has shown promising results in inhibiting the growth of cancer cell lines.

Case Study: Anticancer Efficacy

In vitro studies conducted on human leukemia cell lines demonstrated that treatment with this compound resulted in significant cytotoxic effects, with IC50 values ranging from 10 to 20 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the S phase.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 15 | Apoptosis induction | |

| HepG2 | 12 | Cell cycle arrest | |

| PC3 | 18 | Inhibition of proliferation |

These results highlight the potential of this compound as a lead compound for further drug development targeting cancer.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Signal Transduction Pathways : The compound may alter signaling pathways involved in cell growth and apoptosis, leading to reduced viability in cancer cells.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Bromo-3',5'-dibenzyloxyacetphenone, and how do reaction conditions influence regioselectivity?

- Answer : The compound is typically synthesized via bromination of a pre-functionalized acetophenone precursor. For example, dibenzyloxy groups at the 3' and 5' positions are introduced first via Williamson ether synthesis or nucleophilic substitution, followed by bromination at the acetophenone's α-position using brominating agents like N-bromosuccinimide (NBS) or bromine in the presence of Lewis acids (e.g., FeCl₃). Temperature control (0–25°C) and solvent polarity (e.g., DCM or CCl₄) are critical to avoid over-bromination and ensure regioselectivity .

Q. What spectroscopic methods are most reliable for characterizing this compound?

- Answer :

- NMR : NMR confirms benzyloxy groups (δ 4.8–5.2 ppm for OCH₂Ph) and the acetophenone carbonyl (δ 2.6–3.0 ppm for COCH₂Br).

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250–1050 cm⁻¹ (C-O ether stretch).

- Mass Spectrometry : ESI-MS or EI-MS identifies the molecular ion peak (e.g., [M+H]⁺) and bromine isotope patterns.

Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in substituent positioning .

Q. How do steric effects from the dibenzyloxy groups influence the compound’s reactivity in substitution reactions?

- Answer : The bulky benzyloxy groups at 3' and 5' positions create steric hindrance, slowing nucleophilic substitution at the α-bromo position. This necessitates polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to facilitate reactions with nucleophiles like amines or thiols. Kinetic studies show a 2–3× slower reaction rate compared to non-substituted analogs .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound derivatives be resolved?

- Answer : Contradictions often arise from solvent effects or impurities. For example, residual DMSO-d₆ in NMR can obscure carbonyl signals. Repurification via column chromatography (silica gel, hexane/EtOAc gradient) and reanalysis in CDCl₃ or acetone-d₆ improves clarity. DFT calculations (e.g., B3LYP/6-31G*) can predict shifts for comparison .

Q. What strategies optimize the regioselective introduction of benzyloxy groups during precursor synthesis?

- Answer : Protecting group strategies are critical. For instance, selective deprotection of a tri-O-methyl precursor using BBr₃ at −78°C allows controlled benzylation at 3' and 5' positions. Monitoring via TLC (hexane:EtOAc = 4:1) ensures stepwise completion. Alternatively, enzymatic methods (e.g., lipase-mediated benzoylation) achieve >90% regioselectivity under mild conditions .

Q. How does the electronic environment of the acetophenone core affect bromination kinetics?

- Answer : Electron-donating benzyloxy groups activate the acetophenone ring, increasing bromination rates at the α-position. Hammett substituent constants (σ⁺) correlate with reaction rates: meta/para-dibenzyloxy substitution (σ⁺ = −0.27) accelerates bromination 1.5× compared to mono-substituted analogs. Kinetic isotope effect (KIE) studies further confirm a radical-mediated mechanism in the presence of NBS .

Q. What are the challenges in scaling up the synthesis of this compound, and how are they mitigated?

- Answer : Key challenges include:

- Purification : Large-scale column chromatography is impractical; switch to recrystallization (ethanol/water) or fractional distillation under reduced pressure.

- Byproduct Formation : Over-bromination is minimized using flow chemistry with precise stoichiometric control of Br₂.

- Yield Optimization : Design of Experiments (DoE) identifies optimal parameters (e.g., 0.95 eq NBS, 25°C, 12 h) to achieve >85% yield .

Methodological Notes

- Data Contradictions : Cross-reference synthetic protocols from academic journals (e.g., J. Org. Chem.) over commercial sources to resolve inconsistencies in reaction conditions .

- Advanced Characterization : Use 2D NMR (HSQC, HMBC) to confirm connectivity in crowded spectral regions .

- Safety : Bromine and NBS require handling in fume hoods with appropriate PPE due to toxicity and corrosivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.